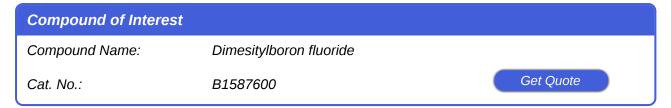


In-Depth Technical Guide: Dimesitylboron Fluoride Crystal Structure Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of **dimesitylboron fluoride**, a significant organoboron compound. The information presented herein is intended to support research and development activities by offering detailed structural data and experimental protocols.

Core Crystallographic Data

The crystal structure of **dimesitylboron fluoride** has been determined by single-crystal X-ray diffraction. The crystallographic data are summarized in the table below, providing key parameters for computational modeling and structural analysis.



Parameter	Value
Chemical Formula	C ₁₈ H ₂₂ BF
Formula Weight	268.18 g/mol
Crystal System	Monoclinic
Space Group	P21/c
a	8.852(2) Å
b	16.335(4) Å
С	11.532(3) Å
α	90°
β	109.87(3)°
У	90°
Volume	1564.3(7) ų
Z	4
Density (calculated)	1.139 Mg/m³
Absorption Coefficient	0.076 mm ⁻¹
F(000)	576
CCDC Deposition Number	217592[1]

Selected Bond Lengths and Angles

The intramolecular geometry of **dimesitylboron fluoride** reveals key structural features. Selected bond lengths and angles are presented below to aid in understanding the molecular conformation.



Bond	Length (Å)
B-F	1.388(3)
B-C(1)	1.595(4)
B-C(10)	1.596(4)

Angle	Degree (°)
F-B-C(1)	113.2(2)
F-B-C(10)	112.9(2)
C(1)-B-C(10)	118.8(2)

Experimental Protocols

The successful analysis of the crystal structure of **dimesitylboron fluoride** relies on precise experimental procedures for both its synthesis and the subsequent crystallographic investigation.

Synthesis of Dimesitylboron Fluoride

A general and effective method for the synthesis of **dimesitylboron fluoride** involves the reaction of a Grignard reagent derived from a mesityl halide with boron trifluoride etherate.

Materials:

- Mesityl bromide
- Magnesium turnings
- Boron trifluoride diethyl etherate (BF₃·OEt₂)
- Anhydrous diethyl ether

Procedure:



- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of mesityl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is typically stirred and refluxed to ensure complete formation of mesitylmagnesium bromide.
- Reaction with BF₃·OEt₂: The Grignard solution is cooled in an ice bath. Boron trifluoride diethyl etherate is then added dropwise to the stirred solution. This reaction leads to the formation of **dimesitylboron fluoride**.
- Work-up and Purification: The reaction mixture is quenched by the slow addition of a
 saturated aqueous solution of ammonium chloride. The organic layer is separated, and the
 aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over
 anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
 The crude product can be purified by crystallization from a suitable solvent, such as a
 mixture of dichloromethane and n-hexane, to yield single crystals suitable for X-ray
 diffraction.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is achieved through single-crystal X-ray diffraction. The general workflow for this analysis is outlined below.

Methodology:

- Crystal Selection and Mounting: A suitable single crystal of dimesitylboron fluoride is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation during data collection at low temperatures.
- Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.
- Data Processing: The collected diffraction data are processed to determine the unit cell
 parameters and the intensities of the reflections. This step involves indexing the reflections,



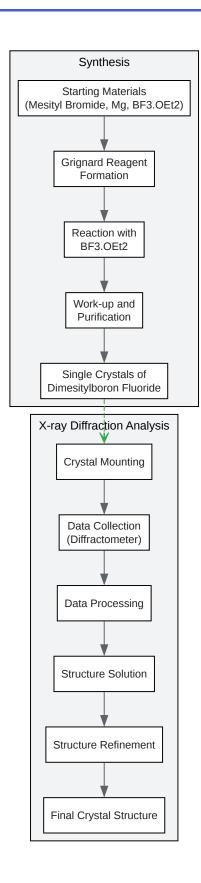
integrating their intensities, and applying corrections for various experimental factors such as absorption.

 Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. In the final stages of refinement, anisotropic displacement parameters for non-hydrogen atoms are typically introduced. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the key stages involved in the experimental determination of the crystal structure of **dimesitylboron fluoride**.





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Caption: Experimental workflow for the synthesis and crystal structure determination of **dimesitylboron fluoride**.

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References

- 1. researchgate.net [researchgate.net]
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